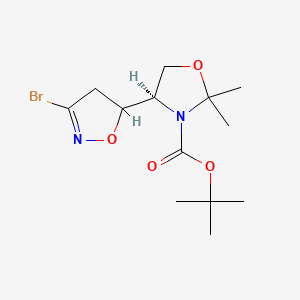

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is a compound that belongs to the class of isoxazolines, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. Isoxazolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is typically catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) to form the isoxazoline ring . Another method involves the electrochemical synthesis of isoxazolines, where aldoximes are converted to isoxazolines in the presence of electron-deficient alkenes under electrochemical conditions . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the isoxazoline ring to isoxazolidines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃).

Scientific Research Applications

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of GAPDH by binding to its active site, thereby blocking the glycolytic pathway in cancer cells. This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . The compound’s effects are mediated through the disruption of metabolic pathways that are crucial for cancer cell survival and proliferation.

Comparison with Similar Compounds

3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline can be compared with other isoxazoline derivatives such as:

Fluralaner: An oral insecticide used for flea and tick control in animals.

Topramezone: A herbicide used in agriculture.

Sulfamethoxazole: An antibiotic with a similar isoxazole core structure

Biological Activity

The compound tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate represents a class of oxazolidine derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H18BrN2O3 with a molecular weight of 321.19 g/mol. The structure features a tert-butyl group, an oxazolidine ring, and a brominated oxazole moiety. The presence of these functional groups is critical for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds like this compound may exhibit various biological activities through several mechanisms:

-

Antimicrobial Activity :

- Studies have shown that oxazolidine derivatives can possess antibacterial properties against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the ribosomal subunit.

-

Anti-inflammatory Effects :

- Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes like COX-2.

-

Cytotoxicity Against Cancer Cells :

- Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines. The specific pathways involved in this process are still under investigation but may include activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

| Study | Findings |

|---|---|

| Study 1 : Antibacterial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 : Cytotoxicity | Showed that similar oxazolidine derivatives induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours. |

| Study 3 : Anti-inflammatory Activity | Found that compounds inhibited TNF-alpha production in LPS-stimulated macrophages by 50% at concentrations of 10 µM. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The lipophilic nature due to the tert-butyl group may enhance membrane permeability.

- Metabolism : Likely metabolized via cytochrome P450 enzymes; however, specific metabolic pathways require further elucidation.

- Excretion : Predicted to be excreted primarily through urine as metabolites.

Safety and Toxicology

While preliminary findings are promising, safety assessments are essential:

- Toxicity Studies : Initial toxicity evaluations indicate a low toxicity profile in animal models at therapeutic doses.

- Safety Profile : Further studies are necessary to establish long-term safety and potential side effects.

Properties

IUPAC Name |

tert-butyl (4R)-4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3/t8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYORQHOQPZBLLJ-VEDVMXKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.